

Technical Application Note: Regioselective Synthesis of 7-(1,1-dimethylethyl)-8-quinolinol

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Compound of Interest

Compound Name: 8-Quinolinol, 7-(1,1-dimethylethyl)-

CAS No.: 52794-00-0

Cat. No.: B11901825

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Abstract & Strategic Overview

The introduction of a bulky tert-butyl group at the C7 position of 8-hydroxyquinoline (8-HQ) significantly alters its lipophilicity and metal-chelation kinetics. This derivative is a critical intermediate for lipophilic metal extractants and metalloproteinase inhibitors.

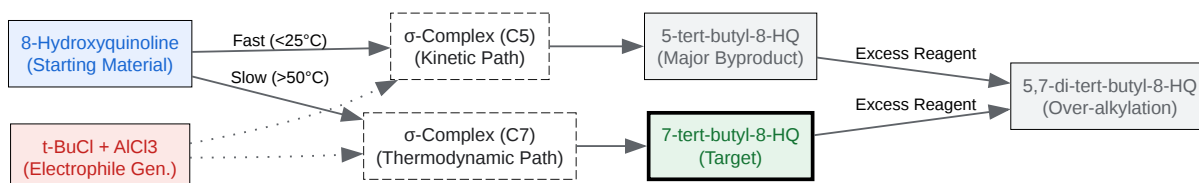
The Challenge: Electrophilic aromatic substitution on 8-HQ is kinetically driven to the C5 position (para to the hydroxyl group). The C7 position (ortho to hydroxyl) is secondary, often resulting in a mixture of 5-substituted, 7-substituted, and 5,7-disubstituted products.

The Solution: This protocol utilizes a Friedel-Crafts Alkylation under Thermodynamic Control, followed by a specific fractional crystallization/chromatography workflow to isolate the 7-isomer from the kinetic C5 byproducts.

Chemical Reaction Strategy

Mechanistic Pathway

The reaction utilizes tert-butyl chloride (or isobutylene) with a Lewis acid catalyst. The hydroxyl group activates the phenyl ring. While C5 is sterically accessible and kinetically favored, C7 substitution can be promoted by modulating temperature and solvent polarity to favor the thermodynamic product or by exploiting chelation effects with the catalyst.



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Figure 1: Electrophilic substitution pathways. Controlling stoichiometry and temperature is vital to minimize the C5 kinetic product and C5,7-dialkyl impurities.

Experimental Protocol

Materials & Reagents

Reagent	Grade	Equiv.	Role
8-Hydroxyquinoline	>99%	1.0	Substrate
tert-Butyl Chloride	Synthesis	1.1	Alkylating Agent
Aluminum Chloride (AlCl ₃)	Anhydrous	1.2	Lewis Acid Catalyst
Carbon Disulfide (CS ₂)	Anhydrous	Solvent	Reaction Medium*
HCl (aq)	1 M	-	Quenching
Ethanol/Hexane	HPLC	-	Recrystallization

*Note: Nitrobenzene or Dichloromethane (DCM) can be used as safer alternatives to CS₂, though CS₂ often yields better regioselectivity in phenol alkylations.

Step-by-Step Procedure

Phase 1: Reaction Setup

- **Apparatus:** Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser to a caustic scrubber (NaOH trap) to neutralize HCl gas evolution.
- **Solvation:** Under a nitrogen atmosphere, dissolve 8-Hydroxyquinoline (14.5 g, 100 mmol) in CS₂ (50 mL).
- **Catalyst Addition:** Cool the solution to 0°C in an ice bath. Add Anhydrous AlCl₃ (16.0 g, 120 mmol) portion-wise over 15 minutes. Caution: Exothermic.

Phase 2: Alkylation (Friedel-Crafts)

- **Addition:** Add tert-Butyl Chloride (12 mL, 110 mmol) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 5°C.
- **Thermodynamic Equilibration:** Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to a gentle reflux (46°C for CS₂) for 4–6 hours.
 - **Insight:** Refluxing promotes the reversibility of the Friedel-Crafts reaction, allowing the sterically crowded but thermodynamically stable 7-isomer to accumulate relative to the kinetic 5-isomer.
- **Monitoring:** Monitor reaction progress via TLC (Silica; Hexane:EtOAc 8:2). Look for the emergence of a new spot with slightly higher R_f than the starting material.

Phase 3: Workup & Quenching

- **Quench:** Cool the mixture to 0°C. Carefully pour the reaction mixture onto 200 g of crushed ice/HCl (100 mL, 1M) slurry to decompose the aluminum complex.
- **Extraction:** Extract the aqueous layer with Dichloromethane (3 x 50 mL).
- **Washing:** Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

- Drying: Dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield a crude semi-solid (mixture of 5-, 7-, and 5,7-isomers).

Purification & Isolation (The Critical Step)

Direct alkylation rarely yields pure 7-isomer. Isolation relies on the differential solubility of the isomers.

Fractional Crystallization Strategy

- Dissolve the crude residue in a minimum amount of hot Ethanol.
- Add hot Water dropwise until turbidity just persists.
- Allow to cool slowly to room temperature, then to 4°C.
- Filtration 1: The 5,7-di-tert-butyl derivative is often the least soluble and may precipitate first. Filter this off if present.
- Filtration 2: The 5-tert-butyl isomer typically crystallizes next.
- Mother Liquor: The target 7-tert-butyl-8-hydroxyquinoline often remains in the mother liquor or crystallizes last due to the disruption of intermolecular hydrogen bonding by the ortho-substituent.
- Final Purification: Evaporate the mother liquor and recrystallize the residue from Petroleum Ether/Ethyl Acetate (9:1).

Chromatographic Separation (Alternative)

If crystallization fails to yield >95% purity:

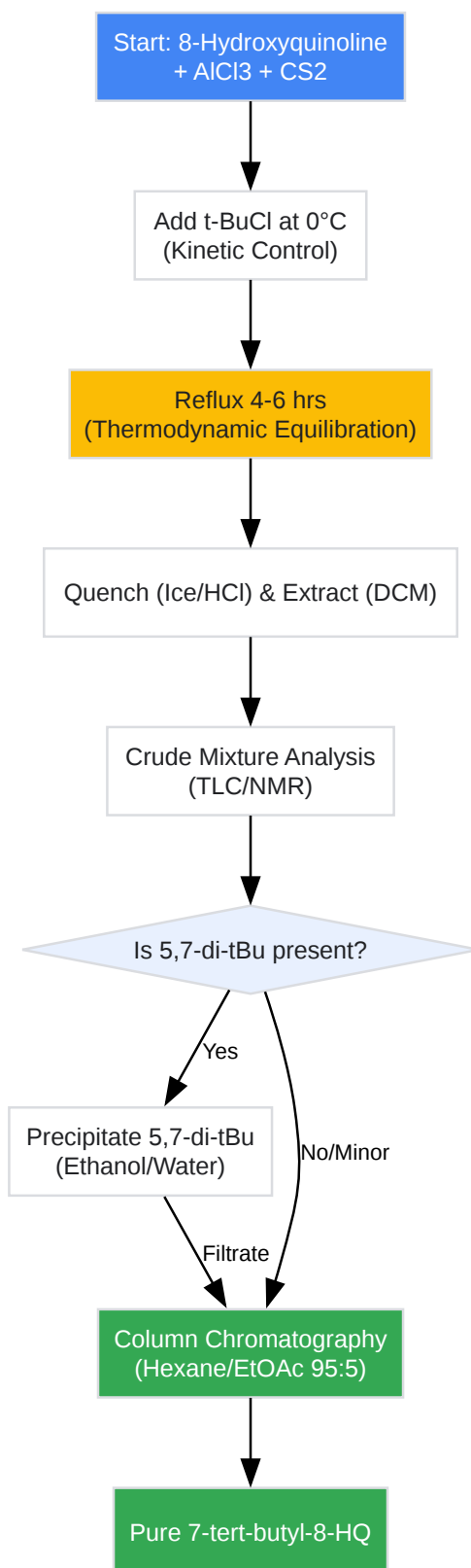
- Stationary Phase: Silica Gel (230-400 mesh).
- Mobile Phase: Gradient of Hexane -> Hexane:Ethyl Acetate (95:5).
- Elution Order: typically 5,7-di-tBu -> 5-tBu -> 7-tBu -> 8-HQ.

Analytical Validation (QC)

Parameter	Specification (7-isomer)	Specification (5-isomer)
Appearance	Off-white to pale yellow crystalline solid	White needles
Melting Point	-88–90 °C (Lit. Ref [1])	-97–98 °C
¹ H NMR (CDCl ₃)	Key: Doublet at 7.40 ppm (H-5) and 7.15 ppm (H-6). The H-7 signal is absent.	Key: Doublet at 7.6 ppm (H-6) and 7.1 ppm (H-7).
Mass Spec (ESI)	[M+H] ⁺ = 202.1	[M+H] ⁺ = 202.1

NMR Diagnostic Tip: In the 7-isomer, the protons on the phenolic ring (H5 and H6) appear as an AB system (two doublets). In the 5-isomer, H6 and H7 also appear as doublets, but the chemical shifts differ due to the proximity to the hydroxyl group. The tert-butyl singlet for the 7-isomer is typically slightly downfield compared to the 5-isomer due to the ortho-effect.

Workflow Visualization



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Figure 2: Operational workflow emphasizing the purification decision tree required to handle byproduct formation.

Safety & Handling

- Aluminum Chloride: Reacts violently with water. Handle in a fume hood.
- Carbon Disulfide: Extremely flammable and toxic (neurotoxin). Use strictly in a well-ventilated hood or substitute with DCM (though yield/selectivity may vary).
- 8-Hydroxyquinoline: Irritant.

References

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- Burckhalter, J. H., & Leib, R. I. "Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions." Journal of Organic Chemistry, vol. 26, no. 10, 1961, pp. 4078–4083. [Link](#)
- Osadchii, S. A., et al. "Alkylation of phenols and their derivatives." Russian Chemical Reviews, vol. 73, no. 3, 2004.
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